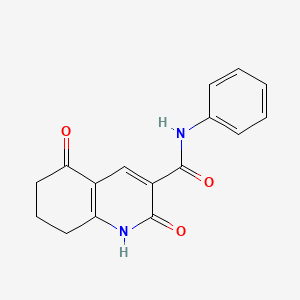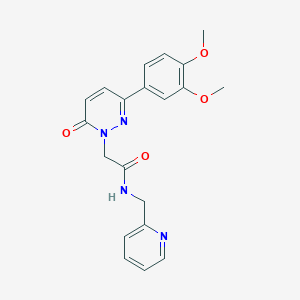![molecular formula C22H21ClN2O3 B4511056 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B4511056.png)
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone
概要
説明
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, linked to an isoquinolinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Hydroxylation: The hydroxyl group is added through an oxidation reaction, often using reagents such as hydrogen peroxide or a peracid.
Coupling with Isoquinolinone: The final step involves coupling the piperidine derivative with an isoquinolinone precursor under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the isoquinolinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, hydrogen peroxide, or peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, Lewis acids like AlCl3.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The isoquinolinone moiety may also play a role in stabilizing the compound-receptor complex.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog lacking the isoquinolinone moiety.
2-Methyl-1(2H)-isoquinolinone: Lacks the piperidine and chlorophenyl groups.
Uniqueness
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and isoquinolinone moieties allows for a broader range of interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-24-14-19(17-4-2-3-5-18(17)20(24)26)21(27)25-12-10-22(28,11-13-25)15-6-8-16(23)9-7-15/h2-9,14,28H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHPQMIACROQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one](/img/structure/B4510978.png)
![3-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4510979.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B4510991.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510999.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4511005.png)
![6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511011.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4511015.png)
![4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide](/img/structure/B4511027.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B4511032.png)
![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4511037.png)
![4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzonitrile](/img/structure/B4511039.png)

![2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4511069.png)
